molecular formula C10H8N2O2 B14849071 N-(3-Cyano-5-formylphenyl)acetamide

N-(3-Cyano-5-formylphenyl)acetamide

Cat. No.: B14849071
M. Wt: 188.18 g/mol
InChI Key: XSEUZCLSDJBUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyano-5-formylphenyl)acetamide is an organic compound that belongs to the class of cyanoacetamides These compounds are characterized by the presence of both a cyano group (-CN) and an acetamide group (-CONH2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-5-formylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of substituted aryl amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature . Additionally, the fusion of aryl amines with ethyl cyanoacetate at high temperatures (e.g., 150°C) is also a widely used method .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Solvent-free methods and the use of catalysts may also be employed to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-5-formylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-Cyano-5-formylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Cyano-5-formylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano and acetamide groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-Cyano-5-formylphenyl)acetamide include other cyanoacetamides and their derivatives, such as:

  • N-(4-Cyano-3-formylphenyl)acetamide
  • N-(3-Cyano-5-methylphenyl)acetamide
  • N-(3-Cyano-5-nitrophenyl)acetamide

Uniqueness

This compound is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

N-(3-cyano-5-formylphenyl)acetamide

InChI

InChI=1S/C10H8N2O2/c1-7(14)12-10-3-8(5-11)2-9(4-10)6-13/h2-4,6H,1H3,(H,12,14)

InChI Key

XSEUZCLSDJBUMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C#N)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.